(2S,3S)-3-Aminobutan-2-ol hydrochloride
Description
Properties
IUPAC Name |
(2S,3S)-3-aminobutan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREIZDQPOMNWLM-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310450-42-1 | |
| Record name | 2-Butanol, 3-amino-, hydrochloride (1:1), (2S,3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=310450-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-3-aminobutan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Biocatalytic Reductive Amination Using Amine Dehydrogenases
Recent advances have demonstrated the efficacy of native amine dehydrogenases (AmDHs) in stereoselectively synthesizing (2S,3S)-3-Aminobutan-2-ol hydrochloride. These enzymes catalyze the reductive amination of suitable keto precursors, such as 2-oxo-3-hydroxybutanoic acid derivatives, under mild conditions.
Substrate Conversion and Enantioselectivity: Studies report high enantiomeric excesses (up to 99.4%) with conversion rates exceeding 80% under optimized conditions, using NADP+ recycling systems and ammonium buffers at pH 9.0.
Reaction Conditions: Typical reactions involve substrate concentrations of 10–50 mM, enzyme loadings of 0.5 mg/mL, at temperatures around 30°C, with reaction times ranging from 24 to 48 hours.
Scale-Up Feasibility: Semi-preparative syntheses at 7.5 mmol scale have achieved yields of approximately 51% to 88.3%, with high stereoselectivity (over 92% ee), demonstrating industrial potential.
| Step | Conditions | Reagents | Outcome |
|---|---|---|---|
| Reduction | 30°C, pH 9.0, 48 h | 2-oxo-3-hydroxybutanoic acid derivative, NADP+, AmDH | Enantiomerically pure this compound |
Enzymatic Synthesis of Precursors
Precursor ketones such as butan-2-one are synthesized via oxidation of corresponding alcohols or through chemical routes, then subjected to enzymatic reductive amination. The enzymatic process offers high stereoselectivity and environmentally friendly conditions.
Chemical Synthesis Routes
Asymmetric Chemical Reduction
Chemical synthesis involves asymmetric reduction of suitable keto precursors, such as 2-oxo-3-hydroxybutanoic acid derivatives, using chiral reducing agents or catalytic asymmetric hydrogenation.
Chiral Catalysts: Use of chiral rhodium or ruthenium complexes with ligands like BINAP can afford the desired stereochemistry with high enantioselectivity (>95% ee).
Reaction Conditions: Typically conducted under hydrogen atmosphere at pressures of 1–10 atm, temperatures of 0–50°C, with solvents such as ethanol or methanol.
Multi-Step Synthesis
A typical multi-step chemical route involves:
Step 1: Synthesis of the keto precursor via oxidation or halogenation of suitable alcohols or hydrocarbons.
Step 2: Asymmetric reduction to generate the amino alcohol with stereochemical control.
Step 3: Quaternization or salt formation with hydrochloric acid to yield the hydrochloride salt.
| Step | Reagents | Conditions | Yield | Enantiomeric Excess |
|---|---|---|---|---|
| Keto precursor synthesis | Oxidants (e.g., PCC) | Room temp, 2–4 h | 85% | N/A |
| Asymmetric reduction | Chiral catalyst, H2 | 1–10 atm, 0–50°C | 90% | >95% ee |
| Salt formation | HCl in water | Reflux | 85–90% | N/A |
Industrial-Scale Considerations
Biocatalytic processes are favored for their stereoselectivity, mild conditions, and environmental benefits. Large-scale enzymatic synthesis employs immobilized enzymes and cofactor recycling systems to enhance efficiency.
Chemical routes are optimized for cost-effectiveness, employing chiral catalysts and scalable oxidation/reduction steps. Process intensification techniques, such as continuous flow reactors, are increasingly adopted.
Summary of Research Findings
| Method | Advantages | Limitations | Typical Yield | Stereoselectivity |
|---|---|---|---|---|
| Enzymatic reduction | High stereoselectivity, mild conditions | Enzyme stability, substrate scope | 51–88% | >98% ee |
| Chemical asymmetric reduction | Cost-effective, scalable | Requires chiral catalysts, harsher conditions | 85–90% | >95% ee |
| Multi-step chemical synthesis | Precise control, broad substrate scope | Longer process, environmental concerns | Variable | High |
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-3-Aminobutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
Organic Synthesis
(2S,3S)-3-Aminobutan-2-ol hydrochloride is widely used in organic chemistry as a chiral building block for synthesizing complex organic molecules. Its chiral centers facilitate the formation of enantiomerically pure compounds, which are crucial in drug development and other applications.
Pharmaceutical Development
The compound is investigated for its potential use in developing pharmaceuticals, particularly chiral drugs. Its ability to selectively interact with biological targets makes it valuable for synthesizing active pharmaceutical ingredients (APIs) that require specific stereochemistry.
Biocatalysis
Recent studies have highlighted the role of this compound in biocatalytic processes. For instance, it has been used as a substrate in enzyme-catalyzed reactions involving carbonyl reductases derived from Lactobacillus fermentum, achieving high conversion rates and enantioselectivity in synthesizing small chiral amines.
Metabolic Studies
Research indicates that this compound plays a role in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis. Its involvement in these pathways makes it a valuable tool for studying metabolic disorders and neurological conditions.
Case Study 1: Enzyme-Catalyzed Reactions
A study demonstrated that this compound was effectively used as a substrate in enzyme-catalyzed reactions involving carbonyl reductases from Lactobacillus fermentum. The compound underwent asymmetric reduction to yield high-purity products with significant enantioselectivity.
Case Study 2: Neuropharmacological Effects
In neuropharmacological research, this compound has been investigated for its potential effects on neurotransmitter systems. Preliminary findings suggest that it may influence GABAergic and glutamatergic signaling pathways, which are crucial for maintaining neuronal excitability and synaptic plasticity.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s role in the synthesis of active pharmaceutical ingredients .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2S,3S)-3-Aminobutan-2-ol hydrochloride with structurally related amino alcohol hydrochlorides, emphasizing differences in molecular structure, physicochemical properties, and applications:
Key Structural and Functional Differences
Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride () includes an ester group, improving bioavailability for prodrug applications .
Stability and Storage: The azetidine-containing compound () requires -20°C storage, indicating lower thermal stability than the target compound . The branched-chain amino acid derivative () also demands -20°C storage, likely due to hydrolytic sensitivity of the carboxylic acid group .
Applications: Compounds with aromatic groups (e.g., phenyl in ) are prioritized in drug design for membrane permeability .
Research Findings
- Crystallographic Insights: The target compound’s analogs, such as (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol hydrochloride monohydrate (), exhibit layered crystal packing with hydrogen-bonded polar regions and nonpolar adamantane layers, a feature critical for stabilizing solid-state structures .
- Synthetic Utility: The branched amino alcohol in is synthesized via asymmetric catalysis, highlighting the role of stereochemistry in generating enantiopure pharmaceuticals .
Biological Activity
(2S,3S)-3-Aminobutan-2-ol hydrochloride, also known as (S,S)-3-amino-2-butanol hydrochloride, is a chiral compound that exhibits significant biological activity, making it an important intermediate in pharmaceutical synthesis and a subject of various biochemical studies. This article delves into its biological properties, mechanisms of action, and applications in scientific research.
Overview of the Compound
- Chemical Structure : this compound has the molecular formula CHClNO and a molecular weight of 125.60 g/mol.
- Physical Properties : It appears as a white crystalline powder that is soluble in water.
The biological activity of this compound is primarily attributed to its ability to selectively interact with various enzymes and receptors due to its chiral nature. This selective binding can modulate biochemical pathways, leading to therapeutic effects. The compound's mechanism involves:
- Enzyme Interaction : The compound acts as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Binding : It may bind to neuronal receptors, potentially affecting neurotransmitter systems.
1. Pharmaceutical Synthesis
This compound serves as a crucial building block in the synthesis of enantiomerically pure pharmaceuticals. Its chiral properties allow for the development of drugs with specific therapeutic profiles.
2. Biocatalysis
Recent studies have highlighted the role of this compound in biocatalytic processes. For instance, native amine dehydrogenases have been utilized to achieve high conversion rates (up to 97.1%) in synthesizing small chiral amines from (2S,3S)-3-Aminobutan-2-ol . This demonstrates its utility in producing bioactive compounds with high enantioselectivity.
3. Metabolic Studies
Research indicates that this compound is involved in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis. Its role in these pathways makes it a valuable compound for studying metabolic disorders.
Case Study 1: Enzyme-Catalyzed Reactions
A study demonstrated that this compound was effectively used as a substrate in enzyme-catalyzed reactions involving carbonyl reductases derived from Lactobacillus fermentum. The compound underwent asymmetric reduction to yield high-purity products with significant enantioselectivity .
Case Study 2: Neuropharmacological Effects
In neuropharmacological research, this compound has been investigated for its potential effects on neurotransmitter systems. Preliminary findings suggest that it may influence GABAergic and glutamatergic signaling pathways, which are crucial for maintaining neuronal excitability and synaptic plasticity .
Comparative Analysis
| Compound Name | Chiral Configuration | Biological Activity |
|---|---|---|
| (2S,3S)-3-Aminobutan-2-ol HCl | (2S,3S) | Enzyme substrate; neurotransmitter influence |
| (2R,3R)-Hydroxybupropion HCl | (2R,3R) | Antidepressant effects |
| (2S,3R)-3-Aminobutan-2-ol | (2S,3R) | Less selective enzyme interaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
